molecular formula C7H5ClO3 B1223548 3-Chloro-4,5-dihydroxybenzaldehyde CAS No. 34098-18-5

3-Chloro-4,5-dihydroxybenzaldehyde

Cat. No. B1223548
Key on ui cas rn: 34098-18-5
M. Wt: 172.56 g/mol
InChI Key: RNNPYEYJHJEDLU-UHFFFAOYSA-N
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Patent
US08722896B2

Procedure details

A solution of 19.1 g 3-chloro-4-hydroxy-5-methoxy benzaldehyde in dichloromethane (1600 ml) was cooled in ice water bath. Boron tribromide (53.8 g) in dichloromethane (80 ml) were added and the mixture was stirred for two hours at ambient temperature and then was concentrated. The residue was cooled again with ice water bath and precipitated with ice-cold aqueous hydrochloric acid (1N, 500 ml). Solid residue was received upon filtration, then washed with ice water (500 ml) and dried in the air to obtain 19.3 g crude product of 3-chloro-4,5-dihydroxy benzaldehyde, which was used for the following step.
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
53.8 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:11]C)[C:9]=1[OH:10])[CH:5]=[O:6].B(Br)(Br)Br>ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:11])[C:9]=1[OH:10])[CH:5]=[O:6]

Inputs

Step One
Name
Quantity
19.1 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=C(C1O)OC
Name
Quantity
1600 mL
Type
solvent
Smiles
ClCCl
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
53.8 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for two hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled again with ice water bath
CUSTOM
Type
CUSTOM
Details
precipitated with ice-cold aqueous hydrochloric acid (1N, 500 ml)
FILTRATION
Type
FILTRATION
Details
Solid residue was received upon filtration
WASH
Type
WASH
Details
washed with ice water (500 ml)
CUSTOM
Type
CUSTOM
Details
dried in the air

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C=O)C=C(C1O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: CALCULATEDPERCENTYIELD 109.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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